molecular formula C9H11N5 B1269165 6-(pyrrolidin-1-yl)-9H-purine CAS No. 1928-89-8

6-(pyrrolidin-1-yl)-9H-purine

Cat. No. B1269165
CAS RN: 1928-89-8
M. Wt: 189.22 g/mol
InChI Key: IQSRNEOAVVBNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-(pyrrolidin-1-yl)-9H-purine and its derivatives can be synthesized through multiple methods, including reactions involving triethyl orthoformate or triethyl orthopropionate with corresponding formamidines for the production of cyano-substituted purines, which are precursors to various purine derivatives (Al‐Azmi et al., 2001). Other synthesis methods involve the reaction of dibromide with hydrazine to prepare N-aminopyrrolidine, which is then used to construct pyrrolidin-1-yl derivatives of pyrimidines and purines (Harnden, Jarvest, & Parratt, 1992).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using spectroscopic data, including 1H and 13CNMR. X-ray crystallography provides unequivocal proof of the structure, demonstrating the orientations and geometrical data of the purine rings and attached groups (Raić et al., 1996).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming derivatives with potential bioactivity. These reactions include the formation of glycoside analogs and related compounds aiming at anticancer activity, although not all derivatives show the desired biological effects (Temple, Kussner, & Montgomery, 1975). Another study explored the formation of unnatural base pairs with pyridin-2-one, indicating the structural flexibility and potential for DNA synthesis applications (Ishikawa, Hirao, & Yokoyama, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of this compound in different environments. The crystalline structure and stability in solution, for instance, have been thoroughly investigated, revealing details about the molecule's behavior in various solvents and conditions (Walla et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, potential for forming derivatives, and interactions with biological molecules, are fundamental aspects of this compound. Studies have shown its versatility in synthesizing derivatives that target specific biological pathways or structural motifs, underscoring its utility in medicinal chemistry and drug design (Liu et al., 2015).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Derivative Compounds : The compound has been used in the synthesis of various derivatives, such as glycoside analogs and related compounds, demonstrating its versatility in medicinal chemistry. For instance, the synthesis of some 9-(substituted amino)-6-(methylthio)-9H-purines led to the creation of a 9-pyrrolidin-1-yl derivative, though these compounds did not show activity against L1210 leukemia cells in mice (Temple, Kussner, & Montgomery, 1975).

Anticancer and Antimicrobial Applications

  • Potential in Anticancer Research : Various analogs and derivatives have been synthesized for potential application in cancer treatment. For instance, a study explored the antimycobacterial agents where thio analogues of purine, including derivatives of 6-(pyrrolidin-1-yl)-9H-purine, showed moderate to good inhibitory activity against Mycobacterium tuberculosis (Pathak et al., 2004).
  • Synthesis of Antitumor Compounds : Synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis has been reported. These compounds exhibited antiproliferative potencies against various tumor cell lines (Liu et al., 2015).
  • Antimicrobial Applications : Novel purine derivatives incorporating tetrazole ring were synthesized and showed antibacterial activities against Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains (Kinali-Demirci, İdil, & Dişli, 2014).

Biochemical and Pharmacokinetic Studies

  • Biochemical Activity and Pharmacokinetics : Studies have been conducted to understand the biochemical activity and pharmacokinetics of derivatives of this compound. For example, a study on the synthesis of 6-(pyrrol-1-yl)purine and some of its 9-glycosides explored the reactivity of the compound (Haidoune & Mornet, 1994). Additionally, a method for determining cyclin-dependent kinase inhibitors related to this compound in rat plasma was developed, providing insights into its pharmacokinetics and potential therapeutic applications (Široká et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause serious eye irritation and respiratory irritation .

Future Directions

Pyrrolidine derivatives have been synthesized and most of them have various significant biological activities. Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

6-pyrrolidin-1-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSRNEOAVVBNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353874
Record name 6-(pyrrolidin-1-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1928-89-8
Record name NSC518429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(pyrrolidin-1-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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